N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides insights into its properties and potential applications. Unfortunately, the specific molecular structure of “N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide” is not available in the current literature .Chemical Reactions Analysis
Piperidine derivatives participate in various chemical reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving “N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide” are not detailed in the available literature.Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids . Researchers explore the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds serve as scaffolds for designing novel drugs with specific biological activities.
Anticancer Properties
In a recent study, N-(piperidine-4-yl) benzamide derivatives were synthesized and evaluated for their cytotoxic effects against cancer cells. Structure-activity relationship analysis revealed that certain substituents (such as halogen, carboxyl, nitro, or methyl groups) on the piperidine ring enhanced cytotoxicity .
Antioxidant and Antibacterial Activities
Piperidine derivatives exhibit diverse biological effects. They have been investigated for their antioxidant, antibacterial, and anti-inflammatory properties. These compounds play a role in potential drug development, including treatments for hyperactivity, hypercholesterolemia, and various infections .
Materials Science and Organic Synthesis
Piperidines serve as versatile intermediates in organic synthesis. Researchers explore their use in constructing complex molecules, functional materials, and natural product synthesis.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Jin, et al. (2021). Synthesis and anticancer activity of N-(piperidine-4-yl) benzamide derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-9. DOI: 10.1186/s43094-021-00335-y Saeedi, et al. (2020). Synthesis, characterization, antioxidant, and antibacterial activities of novel piperidine derivatives. Research on Chemical Intermediates, 46(8), 4513-4526. DOI: 10.1007/s11164-020-04118-7
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While piperidine derivatives are known to have various pharmacological applications , the specific mechanism of action of “N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide” is not detailed in the available literature.
properties
IUPAC Name |
N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-6-5-11-18(12-13)15(19)9-10-17-16(20)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRIVTVQDMHQEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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